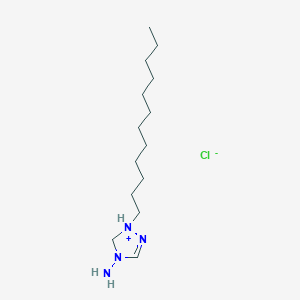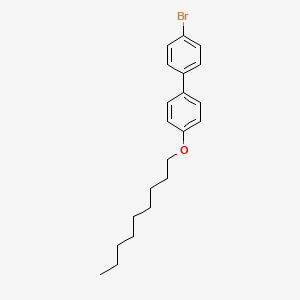
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C9H11NO3S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group The compound features a thienylcarbonyl group attached to the nitrogen atom of the cysteine, and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(2-thienylcarbonyl) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Amides, other ester derivatives
Scientific Research Applications
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential role in modulating biological pathways involving cysteine residues.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with biological molecules through its thiol and ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The ester group can undergo hydrolysis to release the active cysteine derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Cysteine, N-(2-furylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-pyridylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-phenylcarbonyl)-, methyl ester
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies involving sulfur biochemistry.
Properties
CAS No. |
60654-21-9 |
|---|---|
Molecular Formula |
C9H11NO3S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
methyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H11NO3S2/c1-13-9(12)6(5-14)10-8(11)7-3-2-4-15-7/h2-4,6,14H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
WLIPIVYUXABDSI-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)


![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)


